(S)-Norreticuline

概要

説明

(S)-Norreticuline is a naturally occurring alkaloid found in various plant species. It is a chiral compound, meaning it has a specific three-dimensional arrangement that distinguishes it from its enantiomer. This compound is of significant interest due to its potential pharmacological properties and its role as an intermediate in the biosynthesis of other biologically active alkaloids.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Norreticuline typically involves several steps, starting from simpler precursors. One common method involves the condensation of dopamine with 3,4-dihydroxyphenylacetaldehyde under acidic conditions to form the intermediate tetrahydroisoquinoline. This intermediate is then subjected to further reactions, including methylation and oxidation, to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms to produce the compound from renewable resources. This method is advantageous due to its potential for scalability and sustainability.

化学反応の分析

Biosynthetic Pathway and Precursor Relationships

(S)-Norreticuline serves as an intermediate in alkaloid biosynthesis, though its direct role in papaverine formation has been disproven . Key steps include:

-

Demethylation of (S)-reticuline : Laudanosine undergoes N-demethylation to form tetrahydropapaverine, which is further aromatized to papaverine .

-

Isotope labeling studies : [1-¹³C, N-¹³CH₃]-(S)-reticuline incorporation experiments confirmed reticuline (not norreticuline) as the precursor to tetrahydropapaverine and papaverine .

| Compound | [M+H]⁺ (experimental) | [M+H]⁺ (theoretical) | Dry Weight (nmol/g) |

|---|---|---|---|

| (S)-Reticuline | 330.17011 | 330.16998 | 2.53 |

| Tetrahydropapaverine | 344.18546 | 344.18563 | 0.40 |

| Papaverine | 340.15417 | 340.15433 | 0.98 |

Enzymatic O-Methylation Reactions

This compound undergoes regioselective methylation by plant O-methyltransferases (OMTs) :

-

7-O-methylation : Primary reaction catalyzed by G3OMT from Glaucium flavum, yielding norlaudanine.

-

3′-O-methylation : Secondary modification producing norcodamine.

Kinetic parameters for G3OMT :

| Substrate | Kₘ (μM) | kₐₜₕ (min⁻¹) |

|---|---|---|

| This compound | 18.7 | 1.42 |

Downstream Modifications

This compound serves as a substrate for downstream alkaloid diversification:

-

Norlaudanine synthesis : PsN7OMT catalyzes 7-O-methylation of norreticuline .

-

Tetrahydropapaverine (THP) formation : TfS9OMT mediates 3′-O-methylation, though activity remains low in yeast (372 ng/L THP) .

This synthesis of research demonstrates this compound’s role in alkaloid pathways through enzymatic methylation and microbial engineering, while clarifying its exclusion from morphine-related biosynthesis .

科学的研究の応用

Biosynthesis and Chemical Properties

(S)-Norreticuline is a key precursor in the biosynthesis of several alkaloids, including morphinans and aporphines. It is produced from (S)-reticuline through enzymatic reactions involving specific methyltransferases. The compound's unique structure includes a phenolic group and an ethyl side chain, which contribute to its biological activities and interactions with other biomolecules.

Research indicates that this compound serves as an inhibitor of the enzyme 3'-hydroxy-N-methyl-(S)-coclaurine 4'-O-methyltransferase (EC 2.1.1.116). This enzyme is crucial in the biosynthetic pathway of isoquinoline alkaloids, suggesting that this compound could influence the production of other alkaloids within the plant .

Case Study: Inhibition Mechanism

In a study examining the inhibition of this enzyme, it was found that this compound significantly reduced enzymatic activity, leading to altered alkaloid profiles in treated plants. This finding underscores its potential utility in metabolic engineering for alkaloid production.

Microbial Production

Innovative approaches have leveraged microbial systems for the biosynthesis of this compound. Engineered yeast strains have been developed to produce norreticuline through a modified biosynthetic pathway, demonstrating a promising method for large-scale production .

Data Table: Microbial Production Yields

| Strain ID | Production Method | Yield (µg/L) | Notes |

|---|---|---|---|

| CSY1172 | Engineered yeast | 5.85 | Initial production without modifications |

| CSY1173 | Engineered variant | 72.0 | Enhanced production via mutagenesis |

Biological Activities

This compound exhibits various biological activities that merit further exploration:

- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial effects against certain pathogens.

- Neuroprotective Effects : Investigations into its neuroprotective potential indicate that it could play a role in mitigating neurodegenerative diseases.

Case Study: Neuroprotective Activity

In vitro studies demonstrated that this compound protected neuronal cells from oxidative stress, suggesting potential applications in treating conditions like Alzheimer's disease .

Therapeutic Potential

The compound's involvement in alkaloid biosynthesis positions it as a candidate for developing new therapeutic agents. Its ability to inhibit specific enzymes involved in alkaloid pathways may allow for targeted manipulation of these pathways to enhance desired pharmacological effects.

作用機序

The mechanism of action of (S)-Norreticuline involves its interaction with various molecular targets and pathways. It may act on neurotransmitter systems, modulating the activity of dopamine and other neurotransmitters. Additionally, it may influence oxidative stress pathways, providing neuroprotective effects by reducing oxidative damage.

類似化合物との比較

®-Norreticuline: The enantiomer of (S)-Norreticuline, with similar but distinct biological activities.

Reticuline: A related alkaloid with a similar structure but different stereochemistry.

Tetrahydropapaveroline: Another related compound involved in the biosynthesis of various alkaloids.

Uniqueness: this compound is unique due to its specific stereochemistry, which influences its biological activity and interactions with molecular targets. Its role as an intermediate in the biosynthesis of other alkaloids also sets it apart from similar compounds.

生物活性

(S)-Norreticuline is a significant alkaloid derived from the biosynthetic pathways of various plant species, particularly the opium poppy (Papaver somniferum). This compound has garnered attention due to its potential biological activities and its role in the biosynthesis of other important alkaloids. This article explores the biological activity of this compound, including its enzymatic functions, biosynthetic pathways, and potential therapeutic applications.

Biosynthesis and Enzymatic Functions

This compound is synthesized from (S)-coclaurine through a series of enzymatic reactions involving specific methyltransferases. The key enzymes involved in this pathway include:

- Coclaurine N-Methyltransferase (CNMT) : Converts (S)-coclaurine to this compound.

- O-Methyltransferases : These enzymes can further modify this compound into other alkaloids such as (S)-tetrahydropapaverine and (S)-laudanosine through O-methylation processes.

Recent studies have shown that Ps4′OMT and EcNMCH exhibit strict substrate specificity towards this compound, indicating their critical roles in the biosynthetic pathway. For instance, an engineered variant of EcNMCH demonstrated a 40-fold increase in norreticuline production compared to the wild-type enzyme, highlighting the potential for biotechnological applications in alkaloid production .

Biological Activities

The biological activities of this compound are diverse, impacting various physiological processes. Key findings include:

- Antimicrobial Properties : Studies have indicated that this compound exhibits antimicrobial activity against certain bacterial strains. This suggests potential applications in developing new antimicrobial agents .

- Neuroprotective Effects : Research has pointed towards neuroprotective properties of norreticuline, particularly in models of neurodegenerative diseases. Its ability to modulate neurotransmitter levels may contribute to its protective effects on neuronal cells .

- Analgesic Activity : Given its structural similarity to other known analgesics derived from opium poppy alkaloids, this compound may possess pain-relieving properties. This aspect warrants further investigation to clarify its efficacy compared to established analgesics .

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

- Enzymatic Characterization :

- Production Optimization :

- Therapeutic Potential :

Data Tables

| Enzyme | Substrate | Product | Activity |

|---|---|---|---|

| Coclaurine N-Methyltransferase | (S)-Coclaurine | This compound | Key enzyme in norreticuline synthesis |

| O-Methyltransferase | This compound | (S)-Tetrahydropapaverine | Sequential methylation |

| O-Methyltransferase | This compound | (S)-Laudanosine | Sequential methylation |

特性

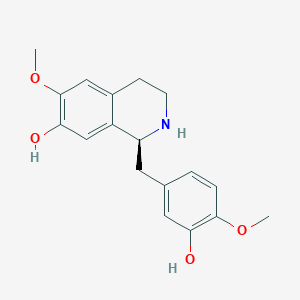

IUPAC Name |

(1S)-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4/c1-22-17-4-3-11(8-15(17)20)7-14-13-10-16(21)18(23-2)9-12(13)5-6-19-14/h3-4,8-10,14,19-21H,5-7H2,1-2H3/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVEMXQCEJGGXJB-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CCN2)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C[C@H]2C3=CC(=C(C=C3CCN2)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50331558 | |

| Record name | (S)-Norreticuline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50331558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4781-58-2 | |

| Record name | (S)-Norreticuline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50331558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。